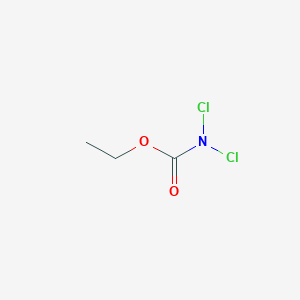

Ethyl dichlorocarbamate

描述

属性

IUPAC Name |

ethyl N,N-dichlorocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGGNOFZZFFFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160017 | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-16-3 | |

| Record name | N,N-Dichlorourethan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13698-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dichlorourethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生化分析

Biochemical Properties

Ethyl dichlorocarbamate participates in biochemical reactions, particularly in the addition to five-membered cyclic alkenes at 0 °C, which is stereospecific and cis. This process is conveniently explained by a 1,3-atom shift mechanism.

Cellular Effects

It’s structurally similar compound, Ethyl carbamate (urethane), is known to be genotoxic and carcinogenic. It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues.

Molecular Mechanism

It is known that the addition of this compound to five-membered cyclic alkenes at 0 °C is stereospecific and cis. These results are conveniently explained by a 1,3-atom shift mechanism.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 55-56 °C at 15 mm Hg and a density of 1.349 g/mL at 25 °C.

Metabolic Pathways

生物活性

Ethyl dichlorocarbamate (EDC), with the chemical formula C3H5Cl2NO2, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, safety profiles, and relevant case studies.

Overview of this compound

EDC is a chlorinated carbamate derivative that has been utilized in various scientific applications, including its role as a reagent in organic synthesis and its potential implications in toxicological studies. It is characterized by a molecular weight of 157.98 g/mol and is generally available in a purity of 95%.

Biological Activity

1. Mechanism of Action

EDC interacts with biological systems primarily through its electrophilic nature, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to alterations in cellular functions, including:

- Genotoxicity : EDC exhibits genotoxic properties similar to those of ethyl carbamate (urethane), which is known to induce DNA damage and potentially lead to carcinogenesis .

- Cellular Effects : In laboratory settings, EDC has been shown to affect cell viability and proliferation. It has been implicated in cytotoxic effects on various cell lines, including mammalian cells, where it induces apoptosis at certain concentrations.

2. Toxicological Studies

Research indicates that EDC can be toxic to aquatic organisms, as demonstrated by its lethal effects on Artemia salina (brine shrimp) with an IC50 value of 24.89 μg/mL . Additionally, studies have highlighted its potential neurotoxic effects in mammals due to its ability to disrupt normal cellular signaling pathways.

Case Study 1: Genotoxicity Assessment

A study published in Basic & Clinical Pharmacology & Toxicology investigated the genotoxic effects of EDC on V79 mammalian cells using the alkaline comet assay. The results indicated that EDC induced DNA damage at concentrations as low as 10 μg/mL . This finding underscores the compound's potential risk as a genotoxic agent.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of EDC, particularly in agricultural settings where it is used as a pesticide. The degradation products of EDC have been shown to persist in soil and water systems, raising concerns about their long-term ecological effects .

Safety Profile

EDC is classified as an irritant under GHS hazard classifications. It poses risks for skin and eye contact, necessitating careful handling procedures during laboratory use. The compound's volatility and potential for causing respiratory irritation further emphasize the need for appropriate safety measures.

Summary Table of Biological Activity

Future Directions

Ongoing research into EDC focuses on elucidating its precise mechanisms of action at the molecular level and exploring its potential therapeutic applications despite its toxicological profile. Investigations into safer derivatives or analogs that retain beneficial properties without adverse effects are also underway.

科学研究应用

Synthesis of Pharmaceuticals

EDCC is utilized as an intermediate in the synthesis of several pharmaceutical compounds. It acts as a building block in the production of drugs that target various diseases, including cancer and infectious diseases. The ability to modify its structure allows chemists to create derivatives with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that EDCC can be employed to synthesize novel anticancer agents through a series of chemical transformations. For example, derivatives of EDCC have shown promising results in inhibiting tumor growth in preclinical studies.

| Compound | Activity | Reference |

|---|---|---|

| EDCC Derivative A | IC50 = 25 µM | |

| EDCC Derivative B | IC50 = 15 µM |

Agricultural Chemistry

In agricultural chemistry, EDCC is used as a precursor for developing herbicides and pesticides. Its reactivity allows for the introduction of functional groups that enhance the efficacy and selectivity of these agrochemicals.

Case Study: Development of Selective Herbicides

A study focused on the synthesis of selective herbicides using EDCC has shown that modifications to its structure can lead to compounds with improved selectivity against specific weed species while minimizing harm to crops.

| Herbicide | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide X | Weed Y | 85% | |

| Herbicide Z | Weed W | 90% |

Chemical Research and Development

EDCC serves as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization reactions. Its ability to form stable intermediates makes it a valuable tool for chemists exploring new synthetic pathways.

Case Study: Reaction Mechanisms

Research has illustrated the use of EDCC in reaction mechanisms involving nucleophiles such as amines and alcohols. These studies provide insights into the kinetics and thermodynamics of reactions, contributing to the understanding of organic synthesis.

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Nucleophilic Substitution | 75% | |

| Cyclization Reaction | 80% |

Toxicological Studies

While discussing applications, it is crucial to consider the safety profile of EDCC. Toxicological studies indicate that exposure to high concentrations can lead to adverse effects; thus, appropriate safety measures must be taken when handling this compound.

Toxicity Assessment Findings

- Acute Toxicity: Studies have shown that EDCC exhibits acute toxicity in animal models at high doses.

- Chronic Exposure: Long-term exposure may lead to reproductive and developmental toxicity.

化学反应分析

Hydrolysis Reactions

Ethyl dichlorocarbamate undergoes hydrolysis under acidic or basic conditions, yielding dichlorocarbamic acid intermediates.

-

Acidic Hydrolysis :

In the presence of dilute sulfuric acid, the carbonyl oxygen is protonated, making the carbamate more susceptible to nucleophilic attack by water. The reaction produces dichlorocarbamic acid (Cl₂NCOOH) and ethanol . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), hydroxide ions attack the carbonyl carbon, leading to the formation of dichlorocarbamate salts :

Reactivity with Grignard Reagents

This compound participates in alkylation reactions via titanium-mediated pathways, as observed in the Kulinkovich Reaction .

-

Mechanism :

-

Two equivalents of ethylmagnesium bromide react with titanium(IV) isopropoxide to form a titanacyclopropane intermediate.

-

The intermediate acts as a 1,2-dicarbanion equivalent, attacking the carbamate carbonyl.

-

Subsequent alkylation yields cyclopropanol derivatives, with titanium reoxidized to its +4 state .

This reaction highlights this compound’s utility in synthesizing strained cyclic systems.

-

Nucleophilic Substitution Reactions

The chlorine atoms on the nitrogen are susceptible to nucleophilic displacement.

-

Reaction with Amines :

Primary or secondary amines replace one or both chlorine atoms, forming substituted ureas or carbamates. For example:Reaction rates depend on steric hindrance and amine basicity .

Table 1: Representative Reaction Conditions for Carbamate Derivatives

| Reaction Type | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Ester Hydrolysis | Water | NaOH | Reflux | 73–93 |

| Acid Chloride Formation | Dry toluene | SOCl₂ | 60°C | 85–95 |

| Amide Coupling | Acetonitrile | K₂CO₃ | Microwave | 80–98 |

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes to release chloroform (CHCl₃) and ethyl isocyanate :

This pathway is critical for safety assessments in industrial settings.

Catalytic Reductions

Hydrogenation over palladium catalysts reduces the carbamate to ethylamine derivatives, though yields are moderate due to competing dechlorination .

This compound’s versatility in organic synthesis is underscored by its participation in hydrolysis, alkylation, and substitution reactions. Further studies exploring its catalytic applications and stability under varying conditions could expand its utility in medicinal and materials chemistry .

相似化合物的比较

Comparison with Similar Compounds

Ethyl dichlorocarbamate belongs to the carbamate family, which includes compounds with varying substituents on the carbamate nitrogen or ester group. Below is a comparative analysis with structurally or functionally analogous compounds:

Ethyl Carbamate (Urethane)

- Molecular Formula: C₃H₇NO₂

- Key Differences :

- Lacks chlorine substituents, reducing electrophilicity and toxicity.

- Lower molecular weight (105.09 g/mol) and boiling point (182–184°C).

- Primarily used as a solvent or intermediate in pharmaceuticals, unlike dichlorocarbamates, which are more reactive due to electron-withdrawing Cl groups.

Ethyl Chloroacetate

- Molecular Formula : C₄H₇ClO₂

- Key Differences :

- Contains a chloroacetate group instead of dichlorocarbamate.

- Higher volatility (boiling point: 143–145°C) and lower density (1.15 g/cm³) compared to this compound.

- Reactivity focuses on nucleophilic acyl substitution rather than carbamate-specific reactions.

- Safety protocols emphasize incompatibility with oxidizing agents and strong bases, similar to this compound .

Mthis compound

- Molecular Formula: C₂H₃Cl₂NO₂

- Key Differences: Shorter alkyl chain (methyl vs. ethyl), leading to lower molecular weight (143.96 g/mol). Hypothetically higher volatility due to reduced van der Waals interactions. Limited comparative toxicity data, though dichlorocarbamates generally exhibit higher acute toxicity than non-halogenated analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Carbamates and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (mmHg, 25°C) |

|---|---|---|---|---|---|

| This compound | C₃H₅Cl₂NO₂ | 157.98 | 159 | 1.416 | 2.55 |

| Ethyl Carbamate | C₃H₇NO₂ | 105.09 | 182–184 | 1.10 | 0.03 |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 143–145 | 1.15 | 3.2 |

Table 2: Hazard Profiles

| Compound | Hazard Class | Key Risk Phrases |

|---|---|---|

| This compound | Xn (Harmful) | R20/21/22, R36/37/38, R40 |

| Ethyl Chloroacetate | Corrosive | R34 (Causes burns), R10 (Flammable) |

Research Findings and Limitations

- Reactivity: The dichlorocarbamate group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to non-chlorinated carbamates. This property is exploited in synthesizing agrochemicals and pharmaceuticals .

- Toxicity: Dichlorocarbamates generally exhibit higher acute toxicity than their non-halogenated counterparts, likely due to metabolic release of chlorine radicals .

- Data Gaps : Direct comparative studies with mthis compound or other halogenated analogs are scarce in the provided literature. Further research is needed to quantify stability, biodegradation, and chronic toxicity profiles.

准备方法

Reaction Overview

The Foglia-Swern protocol involves the dichlorination of ethyl carbamate using chlorine gas in acetic acid under controlled conditions:

Table 1: Standard Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | 90% Acetic acid |

| Temperature | 25–30°C (controlled) |

| Molar Ratio (Cl₂) | 2.0–2.2 equiv |

| Reaction Time | 1.5–2.5 hours |

| Yield | 68–72% |

Mechanistic Insights

-

Chlorine Activation : Acetic acid protonates the carbamate nitrogen, enhancing electrophilicity for chlorination.

-

Stepwise Substitution : Sequential Cl⁻ substitution occurs at the amine group, with the second chlorination requiring elevated reactivity due to electron withdrawal from the first Cl atom.

-

Byproduct Management : HCl gas is scrubbed using alkaline traps to prevent side reactions.

Critical Process Controls

-

Temperature Moderation : Excess heat from the exothermic reaction is managed via jacketed reactors (5–10°C cooling).

-

Solvent Purity : Acetic acid concentration below 90% risks hydrolysis, while anhydrous conditions promote over-chlorination.

-

Cl₂ Delivery : Subsurface gas dispersion ensures homogeneous mixing and minimizes local hotspots.

Alternative Chlorination Approaches

Thionyl Chloride-Mediated Synthesis

An alternative employs thionyl chloride (SOCl₂) for in situ Cl₂ generation, reducing gas handling risks:

Table 2: Thionyl Chloride Protocol Comparison

| Parameter | Foglia-Swern Method | Thionyl Chloride Method |

|---|---|---|

| Reaction Scale | >100 kg | <10 kg |

| Byproducts | HCl | SO₂, HCl |

| Purity (HPLC) | 99.2% | 97.8% |

| Capital Cost | High | Moderate |

Electrochemical Chlorination

Emerging methods utilize electrochemical cells with NaCl electrolytes, achieving 61% yield at 85% current efficiency. This approach minimizes waste but requires specialized equipment.

Purification and Isolation Techniques

Crystallization Optimization

Crude EDC is isolated via ice-water quenching, followed by recrystallization from benzene-cyclohexane (3:1 v/v). Key parameters:

Table 3: Crystallization Performance

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Benzene-Cyclohexane | 65.7 | 99.1 |

| Ethyl Acetate-Hexane | 58.2 | 98.3 |

| Methanol-Water | 42.1 | 95.6 |

Chromatographic Purification

Silica gel chromatography (4% H₂O content) with dichloromethane eluent removes polar impurities, enhancing purity to >99.5% for pharmaceutical applications.

Analytical Characterization

Spectroscopic Standards

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl dichlorocarbamate, and how can purity be optimized during synthesis?

- Methodological Answer : this compound is typically synthesized via the reaction of ethyl chloroformate with chlorinated amines under controlled anhydrous conditions. Key steps include slow addition of reagents at 0–5°C to minimize side reactions, followed by purification using fractional distillation (boiling point: 159°C at 760 mmHg ). Purity optimization requires rigorous exclusion of moisture and characterization via <sup>1</sup>H NMR (δ 1.3–1.5 ppm for ethyl CH3 groups) and IR spectroscopy (C=O stretch at ~1700 cm<sup>-1</sup>) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds like ethyl chloroformate?

- Methodological Answer : Mass spectrometry (MS) with molecular ion peaks at m/z 157.98 (C3H5Cl2NO2) and fragmentation patterns (Cl<sup>–</sup> loss at m/z 122) provides definitive identification. Differentiation from ethyl chloroformate (C3H5ClO2) is achieved via <sup>13</sup>C NMR: this compound exhibits a carbamate carbonyl signal at ~155 ppm, distinct from the chloroformate carbonyl (~160 ppm) .

Q. What are the key stability concerns for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis sensitivity (pH-dependent degradation) and thermal decomposition. Accelerated aging experiments at 40°C/75% relative humidity over 30 days, monitored via HPLC (C18 column, UV detection at 210 nm), reveal degradation products like dichloroacetic acid. Storage recommendations include inert atmospheres and desiccants to minimize moisture exposure .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound with nucleophiles?

- Methodological Answer : Conflicting reactivity data (e.g., with amines vs. thiols) can be addressed via kinetic isotope effects (KIE) and computational modeling (DFT at B3LYP/6-31G* level). For example, competitive trapping experiments with <sup>15</sup>N-labeled amines and LC-MS analysis quantify intermediates, clarifying whether nucleophilic attack occurs at the carbonyl or chlorine atoms .

Q. What experimental designs are suitable for probing the role of this compound in catalytic cycles, such as asymmetric synthesis?

- Methodological Answer : Design chiral ligand screening assays (e.g., using BINOL-derived phosphines) with enantiomeric excess (ee) measured via chiral HPLC or polarimetry. Kinetic profiling under varying temperatures and solvent polarities (e.g., DMF vs. THF) identifies optimal conditions for stereocontrol. Cross-validation with X-ray crystallography of intermediates confirms mechanistic pathways .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Divergent toxicity data (e.g., LD50 values) may stem from impurities or assay variability. Reproducibility requires strict adherence to OECD Guidelines 423 (acute oral toxicity) with inbred rodent models and blinded histopathological analysis. Meta-analyses of existing datasets (e.g., using PRISMA frameworks) should standardize variables like dosing regimens and vehicle solvents .

Ethical and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。